tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-iodo-6-nitroindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDINLYRPDJPXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724457 | |
| Record name | tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586330-18-9 | |
| Record name | tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of an indazole derivative to introduce the nitro group at the desired position.
Esterification: The formation of the tert-butyl ester group through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Formation of 3-azido-6-nitro-1H-indazole-1-carboxylate or 3-cyano-6-nitro-1H-indazole-1-carboxylate.
Reduction: Formation of tert-butyl 3-amino-6-nitro-1H-indazole-1-carboxylate.
Hydrolysis: Formation of 3-iodo-6-nitro-1H-indazole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex indazole derivatives with diverse functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
The structural and functional similarities of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate to related indazole derivatives are analyzed below. Key differences arise from substituent types, positions, and heterocyclic core modifications.
Indazole Derivatives with Iodo Substituents
Analysis :
- Nitro vs. Methoxy : The nitro group (electron-withdrawing) in the target compound reduces electron density at position 6, enhancing stability toward electrophilic attack compared to the electron-donating methoxy group in the 7-methoxy analog .
- Iodine Reactivity : All three compounds share iodine at position 3, facilitating cross-coupling reactions. However, the nitro group in the target compound adds a secondary functionalization site.
Indazole Derivatives with Alternative Substituents
Analysis :
- Halogen vs. Amino: Bromine at position 6 (CAS 1126424-50-7) offers less reactivity in cross-coupling than iodine, while the amino group (CAS 1204298-58-7) provides nucleophilic sites for condensation reactions.
- Nitro vs. Hydroxy : The nitro group in the target compound enhances oxidative stability compared to the hydroxy analog, which may undergo dehydration or oxidation.
Heterocyclic Variants
Analysis :
- Indazole vs. Indole/Indoline : The indazole core (two adjacent nitrogen atoms) offers greater π-electron deficiency than indole, increasing electrophilicity. Indoline derivatives (saturated core) lack aromatic conjugation, limiting use in aromatic coupling reactions .
Biological Activity
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS No. 586330-18-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C12H12I N3O4
- Molecular Weight: 389.15 g/mol
- CAS Number: 586330-18-9
- Structural Representation:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with indazole derivatives, including antitumor, anti-inflammatory, and antimicrobial properties. Specifically, this compound has shown promise in several areas:
Antitumor Activity
Indazole derivatives are recognized for their antitumor properties. The compound has been evaluated for its inhibitory effects on cancer cell lines. For instance, in a study examining a series of indazole derivatives, some exhibited potent activity against specific kinases associated with cancer proliferation.
| Cell Line | IC50 (nM) |
|---|---|
| HL60 | 8.3 |
| HCT116 | 1.3 |
These findings suggest that compounds with similar structures may target specific pathways involved in tumor growth and survival .
Kinase Inhibition
The compound has demonstrated selective inhibition of various kinases, which are crucial in cancer signaling pathways. Notably, it has been associated with the inhibition of:
- CHK1
- CDK2
- MEK1
These kinases play significant roles in cell cycle regulation and tumor progression. The selectivity of these inhibitors is critical for minimizing off-target effects and enhancing therapeutic efficacy .
Structure-Activity Relationships (SAR)
The SAR studies conducted on indazole derivatives indicate that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance, substituents at the 4-position and 6-position have been shown to enhance inhibitory effects against various targets, including kinases and other proteins involved in tumorigenesis .
Case Studies
Several case studies have explored the biological efficacy of this compound:
-
In Vitro Studies:
- A study reported that the compound displayed significant cytotoxicity against several cancer cell lines, including HL60 and HCT116, with IC50 values indicating potent activity.
- The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
-
In Vivo Studies:
- Animal models treated with this compound showed reduced tumor size compared to control groups, supporting its potential as an antitumor agent.
- Pharmacokinetic studies indicated favorable absorption and distribution characteristics, suggesting good bioavailability.
Q & A
Q. What role does the tert-butyl group play in stabilizing the indazole scaffold?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
